An In-depth Technical Guide to the Chemical and Physical Properties of (p-hydroxyphenethyl)-urea
An In-depth Technical Guide to the Chemical and Physical Properties of (p-hydroxyphenethyl)-urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(p-hydroxyphenethyl)-urea, also known as N-(4-hydroxyphenethyl)urea or N-[2-(4-hydroxyphenyl)ethyl]urea, is an organic compound of interest in medicinal chemistry and drug development. Its structural similarity to tyramine, a biogenic amine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of (p-hydroxyphenethyl)-urea, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including a proposed signaling pathway.
Chemical and Physical Properties
Table 1: Chemical Identification of (p-hydroxyphenethyl)-urea
| Identifier | Value |
| IUPAC Name | N-(2-(4-hydroxyphenyl)ethyl)urea |
| Synonyms | (p-hydroxyphenethyl)-urea, N-(4-hydroxyphenethyl)urea, Tyramine urea |
| CAS Number | 100193-32-0 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES | C1=CC(=CC=C1CCNC(=O)N)O |
| InChI | InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13) |
Table 2: Predicted Physical Properties of (p-hydroxyphenethyl)-urea
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Not available | Expected to have some solubility in water and polar organic solvents. |
| LogP (XlogP3) | 0.6 | Indicates moderate lipophilicity. |
| pKa | Not available | The phenolic hydroxyl group is weakly acidic, and the urea nitrogens are very weakly basic. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of (p-hydroxyphenethyl)-urea is not widely published. However, a general and effective method for the synthesis of N-substituted ureas from primary amines using potassium cyanate in an acidic aqueous solution has been reported and can be adapted for the synthesis from tyramine.
Synthesis of N-(2-(4-hydroxyphenyl)ethyl)urea
Principle: This synthesis is based on the reaction of a primary amine (tyramine) with isocyanic acid, which is generated in situ from the protonation of potassium cyanate in an acidic medium. The amine nucleophilically attacks the isocyanic acid to form the corresponding urea derivative.
Materials:
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Tyramine (2-(4-hydroxyphenyl)ethylamine)
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Potassium cyanate (KOCN)
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Hydrochloric acid (HCl), 1 M solution
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Deionized water
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Ethanol
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Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)
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pH meter or pH paper
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve tyramine in a 1 M aqueous solution of hydrochloric acid. The amount of HCl should be sufficient to protonate the amino group of tyramine, ensuring its solubility.
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In a separate beaker, prepare a solution of potassium cyanate in deionized water. An equimolar amount or a slight excess of potassium cyanate relative to tyramine is recommended.
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Slowly add the potassium cyanate solution to the stirred tyramine hydrochloride solution at room temperature.
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Monitor the reaction progress. The reaction is typically complete within a few hours at room temperature. The formation of a precipitate may be observed as the product is formed.
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After the reaction is complete, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.
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Collect the precipitated product by vacuum filtration and wash it with cold deionized water to remove any remaining salts.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
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Dry the purified product under vacuum to obtain N-(2-(4-hydroxyphenyl)ethyl)urea as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry: To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (urea C=O, N-H, and phenolic O-H).
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Melting Point Analysis: To assess purity.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of (p-hydroxyphenethyl)-urea are limited, its structural relationship to tyramine and other N-substituted urea derivatives suggests potential pharmacological effects. A plausible target is the enzyme tyrosinase.
Potential as a Tyrosinase Inhibitor
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Many inhibitors of tyrosinase have been developed for cosmetic and therapeutic applications. Given that tyramine is a substrate for tyrosinase, it is conceivable that (p-hydroxyphenethyl)-urea could act as a competitive or non-competitive inhibitor of this enzyme. The urea moiety could potentially interact with the active site of tyrosinase, preventing the binding and conversion of tyrosine.
Proposed Signaling Pathway: Inhibition of Melanogenesis
The following diagram illustrates the proposed mechanism by which (p-hydroxyphenethyl)-urea may inhibit melanin synthesis by targeting tyrosinase.
Caption: Proposed inhibition of the melanogenesis pathway by (p-hydroxyphenethyl)-urea.
Experimental Workflow for Biological Activity Assessment
To validate the hypothesized biological activity, a series of in vitro and cell-based assays would be required.
Caption: Workflow for assessing the biological activity of (p-hydroxyphenethyl)-urea.
Conclusion
(p-hydroxyphenethyl)-urea is a molecule with potential for further investigation in the field of drug discovery, particularly as a modulator of tyrosinase activity. While experimental data on its physicochemical properties are currently scarce, this guide provides a foundation for its synthesis and characterization. The proposed experimental workflows offer a clear path for future research to elucidate its biological effects and potential therapeutic applications. Further studies are warranted to confirm the predicted properties and to explore the full pharmacological profile of this compound.
